

Application Note: Analytical Characterization of 2-Chloro-N-(4-fluorophenyl)nicotinamide

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Compound of Interest

Compound Name: 2-Chloro-N-(4-fluorophenyl)nicotinamide

CAS No.: 57841-99-3

Cat. No.: B2964332

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Introduction & Scope

2-Chloro-N-(4-fluorophenyl)nicotinamide is a halogenated pyridinecarboxamide derivative often utilized as a scaffold in the synthesis of agrochemicals (e.g., succinate dehydrogenase inhibitors like Boscalid analogs) and pharmaceutical kinase inhibitors. Its structure features a 2-chloronicotinic acid core coupled with a 4-fluoroaniline moiety.

The presence of two distinct halogen atoms (Chlorine and Fluorine) and an amide linkage presents specific analytical challenges and opportunities. This application note details a robust physicochemical profiling protocol, emphasizing the differentiation of halogenated positions and the validation of the amide bond integrity.

Structural Profile

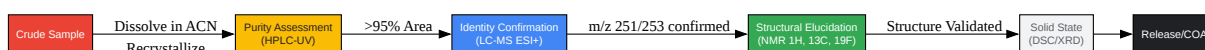
- Chemical Formula:

[1]

- Molecular Weight: 250.66 g/mol
- Key Functional Groups: 2-Chloropyridine, Secondary Amide, 4-Fluorophenyl.

Analytical Workflow Strategy

The characterization logic follows a subtractive approach: confirming the core mass, mapping the halogen positions via NMR, and establishing purity via LC-UV-MS.



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Figure 1: Step-wise analytical decision tree for compound validation.

High-Performance Liquid Chromatography (HPLC) Protocol[2][3][4]

Because of the pyridine nitrogen's basicity, peak tailing is a common issue. This protocol uses an acidic modifier to maintain the protonated state of the pyridine, ensuring sharp peak symmetry.

Method Parameters[2][3][4][5][6][7][8]

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 μ m)
Mobile Phase A	Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B	Acetonitrile (ACN) + 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temp	30°C
Injection Vol	5.0 μ L
Detection	UV at 254 nm (aromatic backbone) and 210 nm (amide bond)

Gradient Table

Time (min)	% Mobile Phase B	Event
0.0	10	Initial equilibration
10.0	90	Linear ramp (elution of target)
12.0	90	Wash
12.1	10	Re-equilibration
15.0	10	End of Run

Expected Retention: The compound is moderately lipophilic (LogP

2.5). Expect elution between 6.5 – 8.0 minutes depending on system dwell volume.

Mass Spectrometry (LC-MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation pattern. The Chlorine atom imparts a distinct isotopic signature that serves as a self-validating check for the 2-position substitution.

Isotopic Pattern Recognition

- Monoisotopic Mass (Cl): 250.03 Da
- Observed Ion [M+H]⁺: 251.04 m/z
- Chlorine Signature: Look for the M+2 peak at 253.04 m/z.
 - Validation Criteria: The intensity ratio of [251]:[253] must be approximately 3:1. Any deviation suggests dechlorination or impurity co-elution.
- Fluorine Signature: Fluorine (F) is monoisotopic. It does not contribute to the M+2 ratio but causes a mass defect (mass is slightly lower than expected for a pure hydrocarbon equivalent).

Nuclear Magnetic Resonance (NMR) Spectroscopy[9][10]

This is the definitive method for structural assignment. The interplay between the pyridine ring protons and the fluorine-coupled phenyl protons creates a unique fingerprint.

Solvent: DMSO-d

is recommended over CDCl

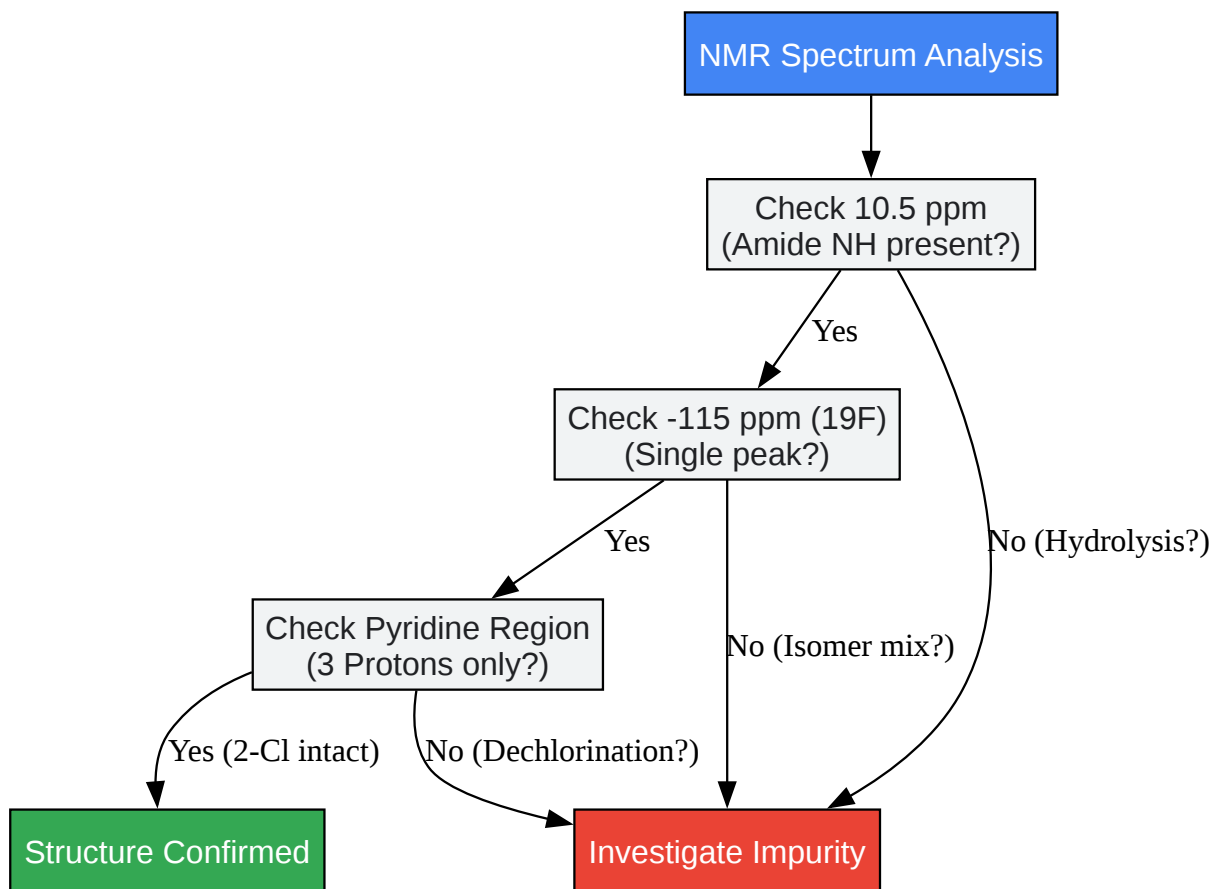
- Reasoning: The amide proton (NH) is often broad or invisible in chloroform due to exchange. DMSO stabilizes the amide bond via hydrogen bonding, resulting in a sharp, distinct doublet or singlet downfield.

Expected H NMR Shifts (400 MHz, DMSO-d)

Proton Environment	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
Amide NH	10.5 – 10.8	Singlet (s)	-	Deshielded by C=O and aromatic rings.
Pyridine H-6	8.45 – 8.55	dd	,	Most deshielded aromatic proton (adj. to Nitrogen).
Pyridine H-4	7.95 – 8.05	dd	,	Ortho to carbonyl, meta to Cl.
Phenyl H-2'/6'	7.70 – 7.80	m	-	Ortho to Amide N.
Pyridine H-5	7.50 – 7.60	dd	,	Most shielded pyridine proton.
Phenyl H-3'/5'	7.15 – 7.25	t (apparent)		Ortho to Fluorine. Large splitting dominates.

F NMR (376 MHz, DMSO-d)

- Shift:
-115 to -120 ppm.
- Pattern: Multiplet (tt or m) due to coupling with H-3'/5' and H-2'/6'.
- Utility: A single clean peak in this region confirms the integrity of the 4-fluoroaniline moiety and absence of regioisomers (e.g., 2-fluoro or 3-fluoro impurities).



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Figure 2: Logic flow for interpreting NMR data to validate structural integrity.

Infrared (FT-IR) Spectroscopy

IR is useful for rapid identification in a QC environment (solid state).

- Amide I (C=O[1] Stretch): 1650 – 1680 cm

. (Strong).

- Amide II (N-H Bend): 1520 – 1550 cm

.

- C-F Stretch: 1200 – 1250 cm

(Often overlaps with fingerprint, but distinct intensity).

- C-Cl Stretch: 700 – 750 cm

Synthesis & Impurity Context

Understanding the origin of the molecule aids in identifying impurities.

- Reaction: 2-Chloronicotinoyl chloride + 4-Fluoroaniline

Product + HCl.

- Common Impurities:
 - 2-Hydroxynicotinamide derivative: Resulting from hydrolysis of the chlorine atom (rare under mild conditions but possible in basic aqueous workups). Detection: Loss of Cl isotope pattern in MS; shift of Pyridine protons upfield in NMR.
 - Bis-acylated aniline: If excess acid chloride is used. Detection: Disappearance of NH signal in NMR; significant mass increase.

References

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Sources

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